Ethyl 3-iodobenzoate

Palladium-Catalyzed Cross-Coupling Oxidative Addition Kinetics Halogen Electrophilicity

Ethyl 3-iodobenzoate (CAS 58313-23-8) is a halogenated aromatic ester with the molecular formula C₉H₉IO₂ and molecular weight 276.07 g/mol. The compound exists as a light yellow liquid at ambient temperature (20 °C), with a measured density of 1.64 g/mL at 25 °C and a boiling point of 272 °C (lit.).

Molecular Formula C9H9IO2
Molecular Weight 276.07 g/mol
CAS No. 58313-23-8
Cat. No. B139552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-iodobenzoate
CAS58313-23-8
Synonyms3-Iodobenzoic Acid Ethyl Ester;  3-(Ethoxycarbonyl)iodobenzene;  3-(Ethoxycarbonyl)phenyl Iodide;  3-Iodobenzoic Acid Ethyl Ester;  Ethyl 3-Iodobenzoate;  Ethyl m-Iodobenzoate; 
Molecular FormulaC9H9IO2
Molecular Weight276.07 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=CC=C1)I
InChIInChI=1S/C9H9IO2/c1-2-12-9(11)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3
InChIKeyPOGCXCWRMMXDAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-iodobenzoate (CAS 58313-23-8): Product Identity and Class Context for Informed Procurement


Ethyl 3-iodobenzoate (CAS 58313-23-8) is a halogenated aromatic ester with the molecular formula C₉H₉IO₂ and molecular weight 276.07 g/mol . The compound exists as a light yellow liquid at ambient temperature (20 °C), with a measured density of 1.64 g/mL at 25 °C and a boiling point of 272 °C (lit.) . Structurally, it bears an iodine substituent at the meta-position of the benzoate ring and an ethyl ester group . As a member of the 3-halobenzoate ester family, it serves as a versatile electrophilic building block in organic synthesis, affording arylzinc bromide species via reaction with i-PrMgBr in THF followed by transmetalation with ZnBr₂ . The C(sp²)–I bond confers markedly enhanced reactivity in oxidative addition steps of palladium-catalyzed cross-coupling reactions compared to its bromo- and chloro- counterparts, positioning this compound as a strategic procurement choice for synthetic sequences requiring expedited reaction kinetics or mild coupling conditions .

Expedited oxidative addition in palladium-catalyzed cross-couplings
Mild-condition organometallic intermediate generation via halogen–metal exchange
Halogen-exchange pivot for sequential functionalization strategies

Why Generic Substitution Fails: Halogen-Dependent Reactivity in Ethyl 3-iodobenzoate Precludes Simple Analog Interchange


In procurement for synthetic organic chemistry, the substitution of Ethyl 3-iodobenzoate with its bromo- or chloro- analogs is not a chemically equivalent exchange. The carbon–halogen bond dissociation energy decreases markedly across the series C–Cl > C–Br > C–I, rendering the oxidative addition step of palladium-catalyzed cross-couplings rate-limiting for chlorides but facile for iodides . Specifically, aryl iodides exhibit reactivity approximately 1–2 orders of magnitude greater than aryl bromides and are essentially unreactive in comparison to aryl chlorides under standard mild coupling conditions [1]. Furthermore, the meta-position of the iodo substituent dictates regioselective functionalization distinct from ortho- or para- substituted analogs [2]. Consequently, selecting the iodo derivative is a deliberate decision to access faster reaction kinetics, lower catalyst loadings, and broader functional group compatibility—critical parameters for route optimization, cost-efficiency, and successful execution of multi-step syntheses .

Target: Iodo
Fast oxidative addition; enables low catalyst loadings and room-temperature coupling
Substitute: Bromo
Reactivity approximately 1–2 orders of magnitude lower; may require elevated temperature or higher catalyst
Target: Iodo
Meta-directing effects preserved; regiochemical outcome may shift with ortho/para analogs
Substitute: Chloro
Negligible reactivity under mild conditions; forward halogen exchange is not synthetically practical

Quantitative Evidence Guide: Verifiable Differentiation of Ethyl 3-iodobenzoate from Comparator Halobenzoates


Comparative C–X Bond Dissociation Energy and Its Impact on Cross-Coupling Reactivity

The iodine atom in Ethyl 3-iodobenzoate possesses a weaker carbon–halogen bond than its bromo- and chloro- counterparts, resulting in substantially enhanced reactivity in the oxidative addition step of palladium-catalyzed transformations. Aryl iodides exhibit reactivity approximately 1–2 orders of magnitude greater than aryl bromides and are essentially unreactive in comparison to aryl chlorides under standard mild coupling conditions . This class-level inference provides a fundamental mechanistic rationale for the observed synthetic advantages of the iodo derivative [1].

C–X Bond Reactivity
Class-level
~1–2 orders of magnitude faster than Br; Cl unreactive
Reported reactivity hierarchy supports coupling condition selection
Class-level inference; compound-specific data to verify
Palladium-Catalyzed Cross-Coupling Oxidative Addition Kinetics Halogen Electrophilicity

Head-to-Head Halogen Exchange: Conversion of Ethyl 3-iodobenzoate to Ethyl 3-chlorobenzoate via Transmetalation

A direct head-to-head comparison is documented where Ethyl 3-iodobenzoate (EIB) serves as a catalytic reagent in the synthesis of terminal alkynes and is shown to transmetalate to form Ethyl 3-chlorobenzoate upon reaction with chloride . The reaction time between EIB and chloride can be significantly reduced by adding magnesium to the reaction mixture, demonstrating the kinetic lability of the C–I bond compared to the product C–Cl bond . This conversion demonstrates that the iodo compound is a more reactive, 'activated' intermediate that can be transformed into a less reactive chloro analog, whereas the reverse transformation is synthetically impractical under comparable mild conditions.

Halogen Exchange
Head-to-head
Iodo → Chloro transmetalation viable; reverse not observed
Context-dependent reactivity advantage for sequential routes
Source review recommended; reported conversion conditions
Halogen Exchange Transmetalation Functional Group Interconversion

Physical Property Comparison: Ethyl 3-iodobenzoate vs. Ethyl 3-bromobenzoate for Purification and Handling

A cross-study comparison of measured physical properties reveals that Ethyl 3-iodobenzoate exhibits a density of 1.64 g/mL at 25 °C and a boiling point of 272 °C (lit.) , while Ethyl 3-bromobenzoate has a density of 1.43 g/mL and a boiling point of 130–131 °C at 12 torr . The substantially higher density of the iodo compound facilitates separation during aqueous workup, and the elevated boiling point can be advantageous in certain high-temperature reaction manifolds where volatile intermediates are undesirable. These differences impact solvent selection, extraction efficiency, and distillation parameters in downstream purification.

Physical Properties
Reported
Density +0.21 g/mL, BP ~140 °C higher vs. Br analog
Supports workup and thermal-stability workflow choices
Cross-study comparable; lot-specific measurement advised
Physicochemical Properties Purification Downstream Processing

Validated Application Scenarios for Ethyl 3-iodobenzoate Procurement Based on Differential Evidence


Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura, Sonogashira) Requiring Mild Conditions and High Turnover

Ethyl 3-iodobenzoate is preferentially procured for Suzuki-Miyaura and Sonogashira couplings where the use of aryl bromides or chlorides would necessitate higher catalyst loadings, elevated temperatures, or specialized ligands. The quantitative reactivity advantage (1–2 orders of magnitude) of the C–I bond over C–Br enables efficient biaryl and alkyne bond formation under mild, functional-group-tolerant conditions, reducing side reactions and simplifying purification .

Organometallic Intermediate Synthesis: Arylzinc Bromide and Arylmagnesium Generation

Ethyl 3-iodobenzoate is the substrate of choice for generating reactive arylzinc bromide species via halogen–magnesium exchange with i-PrMgBr followed by transmetalation with ZnBr₂ . The labile C–I bond ensures rapid and complete metalation, yielding nucleophilic aryl organometallics that are critical for Negishi cross-couplings and additions to electrophiles. The corresponding bromo- and chloro- analogs undergo this exchange with significantly lower efficiency and often require more forcing conditions, limiting their synthetic utility in this transformation .

Synthetic Routes Involving Halogen Exchange or Sequential Functionalization

In multi-step syntheses where a halogen substituent serves as a temporary activating group for subsequent functionalization, Ethyl 3-iodobenzoate provides a strategic advantage. As demonstrated by its transmetalation to Ethyl 3-chlorobenzoate, the iodo group can be selectively replaced under controlled conditions, enabling the construction of complex molecular architectures via sequential halogen-specific reactions . This reactivity profile is essential for chemists requiring a versatile building block that can act as both an electrophilic partner in cross-couplings and a leaving group in substitution chemistry .

Application
Selection Property
Validation Focus
Pd-catalyzed cross-coupling (Suzuki, Sonogashira)
High C–I oxidative addition reactivity
Coupling yield under mild conditions and low catalyst loading
Organometallic intermediate synthesis (Negishi, Grignard-type)
Efficient halogen–metal exchange kinetics
Metalation efficiency and nucleophile generation completeness
Sequential halogen functionalization routes
Selective halogen replacement capability
Orthogonality of iodo leaving group in multi-step sequences

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